5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Physicochemical Properties Drug-likeness

5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 348593-44-2) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class, characterized by a 3-methoxyphenyl substituent at the C5 position and an N4-methyl group. It has a molecular formula of C10H11N3OS, a molecular weight of 221.28 g/mol, and a computed XLogP3 of 1.6, existing as a thiol-thione tautomer in equilibrium.

Molecular Formula C10H11N3OS
Molecular Weight 221.28
CAS No. 348593-44-2
Cat. No. B2808851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS348593-44-2
Molecular FormulaC10H11N3OS
Molecular Weight221.28
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC(=CC=C2)OC
InChIInChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3,(H,12,15)
InChIKeyZKXVLUDEUQOVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 348593-44-2): Core Identity and Procurement Baseline


5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 348593-44-2) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class, characterized by a 3-methoxyphenyl substituent at the C5 position and an N4-methyl group [1]. It has a molecular formula of C10H11N3OS, a molecular weight of 221.28 g/mol, and a computed XLogP3 of 1.6, existing as a thiol-thione tautomer in equilibrium [1]. The compound is commercially available at research-grade purity (typically 95–97%) from multiple suppliers for use as a heterocyclic building block in medicinal chemistry and chemical biology .

Why 5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Cannot Be Casually Replaced by Its 4-Methoxy Isomer or Other Triazole-3-thiols


Within the 1,2,4-triazole-3-thiol scaffold, the position of the methoxy substituent on the phenyl ring (ortho, meta, para) dictates electronic distribution, steric topology, and hydrogen-bonding capacity, which collectively determine target binding and biological activity profiles [1]. A comparative study of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated that anti-inflammatory activity is substituent-position-dependent, with only specific methoxy-position variants (including the 3-methoxy series) exhibiting meaningful efficacy in the carrageenan-induced paw edema model [1]. Generic replacement of the 3-methoxyphenyl compound with the 4-methoxy analog (CAS 57295-83-7) or the unsubstituted phenyl variant therefore risks loss of activity, altered selectivity, or divergent physicochemical properties that can derail SAR campaigns and lead optimization efforts.

Quantitative Differentiation Evidence: 5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count: 3-Methoxy vs. 4-Methoxy Isomer

The target compound has a computed XLogP3 of 1.6 and one hydrogen-bond donor (the thiol/thione proton) according to PubChem [1]. The 4-methoxy positional isomer (CAS 57295-83-7, PubChem CID 702145) shares the same molecular formula but alters the electronic and steric presentation of the methoxy oxygen lone pairs, potentially affecting passive membrane permeability and protein binding. No quantitative experimental logP/logD head-to-head comparison is available; differentiation is based on computed descriptors.

Lipophilicity Physicochemical Properties Drug-likeness

Anti-Inflammatory Activity Differentiation Among 2-, 3-, and 4-Methoxyphenyl Triazole-3-thiol Derivatives

Labanauskas et al. (2004) conducted a comparative synthesis and anti-inflammatory evaluation of S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols and their 4-phenyl analogs using the carrageenan-induced rat paw edema model [1]. Compounds derived from the 3-methoxyphenyl precursor (compound 3b in the series, which lacks the N4-methyl group present in the target compound) were among those exhibiting anti-inflammatory activity, confirming that the 3-methoxy substitution pattern is competent for biological activity in this scaffold. The study establishes that methoxy position is a critical determinant of anti-inflammatory efficacy within this chemotype, though specific IC50 or % inhibition values for individual compounds are not publicly extractable from the abstract.

Anti-inflammatory COX Inhibition Methoxyphenyl SAR

Steric and Electronic Differentiation of N4-Methyl vs. N4-Phenyl Substitution on the Triazole Core

The target compound carries an N4-methyl group, whereas a commonly synthesized analog series in the primary literature bears an N4-phenyl group (e.g., 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, CAS not explicitly retrieved but described in Labanauskas et al. as compounds 7a-c, 8a-c, 9a-c) [1]. The N4-methyl group reduces steric bulk and eliminates the π-stacking and hydrophobic interactions contributed by the phenyl ring, leading to a distinct conformational profile. Computed structural parameters from PubChem show two rotatable bonds for the target compound [2], whereas the N4-phenyl analog would present additional rotational degrees of freedom.

Triazole SAR N-Substitution Pharmacophore

Thiol-Thione Tautomerism as a Reactivity and Binding Determinant in 3-Methoxyphenyl Triazoles

The target compound exists in equilibrium between thiol (C3–SH) and thione (C3=S) tautomeric forms, as indicated by the dual nomenclature in authoritative databases (PubChem lists the IUPAC name as 3-(3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione) [1]. In contrast, the parent scaffold 4-methyl-1,2,4-triazole-3-thiol (CAS 24854-43-1) has documented applications as a corrosion inhibitor for mild steel in sulfuric acid, with inhibition efficiency reaching 88.4% at 1 mM concentration under specific conditions . While the aryl-substituted target compound has not been evaluated in corrosion studies, the thiol-thione functionality is a known metal-coordinating and nucleophilic warhead, endowing the compound with potential utility in covalent inhibitor design and metal-chelating applications that would not be accessible to O-alkylated or N-aryl triazole analogs lacking the free thiol.

Thiol-thione tautomerism Covalent inhibition Metal chelation

Differentiation from 5-(3-Fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol: Methoxy vs. Fluoro Electronic Effects on Reactivity

A closely related analog, 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol, has been reported in synthetic and physicochemical studies of S-derivatives [1]. The 3-methoxy group (Hammett σm = +0.12) is electron-donating via resonance and weakly electron-withdrawing via induction, whereas the 3-fluoro substituent (σm = +0.34) is strongly electron-withdrawing. This electronic divergence affects the acidity of the thiol proton, the nucleophilicity of the thiolate anion, and the electron density on the triazole ring, all of which modulate reactivity in S-alkylation reactions and biological target engagement [1].

Hammett substituent constants Electronic effects Triazole 5-substitution

Commercial Availability and Purity Benchmarking: 3-Methoxy Isomer Procurement Characteristics

The 3-methoxyphenyl isomer (CAS 348593-44-2) is available from suppliers including AKSci (95% purity, Cat. 9952CG) at pricing of $424/g with a 1-week lead time . The 4-methoxyphenyl isomer (CAS 57295-83-7) is also stocked by AKSci (Cat. 2112CD) but at a separate SKU, confirming that these positional isomers are treated as distinct chemical entities in the supply chain . The 3-methoxy isomer is listed on chemical marketplaces with purity specifications of 95–97%, while the 2-methoxy and unsubstituted phenyl analogs show sparser commercial coverage, making the 3-methoxy compound the most reliably sourced meta-substituted variant for SAR exploration.

Commercial sourcing Purity specification Lead time

High-Value Application Scenarios for 5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Procurement


Anti-Inflammatory SAR Exploration with Established Meta-Methoxy Activity

Researchers pursuing anti-inflammatory triazole leads can use the target compound as a core scaffold for S-alkylation derivatization, building on the demonstrated activity of the 3-methoxyphenyl series in the carrageenan-induced paw edema model reported by Labanauskas et al. [1]. The N4-methyl group provides a synthetically simpler and lower-molecular-weight alternative to the N4-phenyl series, making it suitable for early-stage hit-to-lead campaigns where ligand efficiency is prioritized.

Covalent Inhibitor and Metal-Chelating Probe Development

The thiol-thione tautomeric functionality, confirmed by PubChem structural data , enables the compound to serve as a covalent warhead precursor or metal-chelating moiety. This application is supported by class-level evidence from the parent 4-methyl-1,2,4-triazole-3-thiol scaffold, which achieves 88.4% corrosion inhibition efficiency at 1 mM, demonstrating strong metal-surface interaction capacity [REFS-2 in Section 3, Evidence Item 4]. S-alkylation or metal-complexation derivatization of the target compound can generate focused libraries for metalloenzyme inhibition or organometallic catalysis.

Physicochemical Property Benchmarking Using a Well-Characterized Meta-Methoxy Triazole

With computed XLogP3 (1.6), defined hydrogen-bond donor/acceptor counts, and moderate topological polar surface area (69 Ų) available in PubChem [1], the target compound serves as a characterized reference point for computational ADME model calibration within the 1,2,4-triazole-3-thiol chemical space. Its distinct Hammett electronic profile (σm = +0.12) compared to the 4-methoxy (σp = -0.27) and 3-fluoro (σm = +0.34) analogs makes it valuable for training QSAR models that predict the impact of phenyl substituent electronics on triazole-thiol reactivity.

Positional Isomer Selectivity Studies in Target Engagement Assays

The compound's availability as a discrete, high-purity SKU (95%, AKSci Cat. 9952CG) enables side-by-side comparison with the 4-methoxy isomer (AKSci Cat. 2112CD) in target-based assays. Because the methoxy position alters the vector of hydrogen-bond acceptance and steric occupancy, paired testing of the 3-methoxy and 4-methoxy isomers can reveal binding-site topology preferences and guide fragment merging or scaffold hopping strategies.

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